Sodium taurohyodeoxycholate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

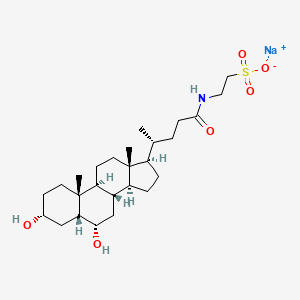

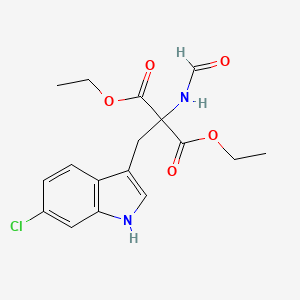

Sodium taurohyodeoxycholate is a taurine-amidated bile salt . It is an ionic detergent used for solubilizing lipids and proteins .

Molecular Structure Analysis

The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6S . It has a molecular weight of 498.7 .Physical And Chemical Properties Analysis

Sodium taurohyodeoxycholate has been investigated using shear rheology and NMR diffusometry . It has been observed that the isotropic liquid phase consists of a micellar solution and presents a sharp structural transition from spherical micelles to an entangled network upon increasing the concentration .Scientific Research Applications

Cytotoxicity Assessment

Sodium taurohyodeoxycholate has been utilized in studies to evaluate cytotoxic effects. For instance, it was used to assess dose-response data for cytotoxicity, regenerative cell proliferation, and secondary oxidative DNA damage in rat livers treated with furan. This application is crucial in understanding the compound’s impact on cellular health and viability .

Anionic Detergent in Biochemical Research

As a taurine-amidated bile salt, Sodium taurohyodeoxycholate can serve as an anionic detergent. This property is beneficial in various biochemical applications, such as solubilizing and separating proteins and lipids during laboratory experiments .

Hypercholeresis Induction

Research has shown that Sodium taurohyodeoxycholate can induce hypercholeresis, which is an increase in bile flow. This effect was studied in both normal and bile duct ligated (BDL) rats, providing insights into its potential therapeutic applications for liver and gallbladder conditions .

Drug Absorption Enhancement

Studies indicate that Sodium taurohyodeoxycholate may enhance the absorption of drugs. For example, it has been shown to be a potent absorption enhancer for drug delivery to the skin, which could be significant for transdermal therapeutic systems .

Traditional Medicine

In traditional Chinese medicine, compounds like Sodium taurohyodeoxycholate may be part of herbal formulas used for treating conditions such as diarrhea and ulcerative colitis. While the exact mechanisms are not fully understood, such applications highlight the compound’s potential role in alternative therapies .

Future Directions

properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXUJQHLHHTRC-WMWRQJSFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium taurohyodeoxycholate | |

CAS RN |

38411-85-7 |

Source

|

| Record name | Sodium taurohyodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM TAUROHYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How effective was sodium taurohyodeoxycholate in preventing cholesterol gallstone formation compared to the other bile acids tested in the study?

A1: The study demonstrated that sodium taurohyodeoxycholate effectively inhibited cholesterol gallstone formation in the hamster model []. While the cholesterol saturation index of bile remained above 1.00 in this group, indicating a predisposition to gallstone formation, the compound significantly reduced the incidence of gallstones. This effect was comparable to that of sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,6α-dihydroxy-5β-cholane-24-sulfonate, which also showed significant prevention of gallstone formation []. Interestingly, sodium taurohyodeoxycholate led to the most pronounced reduction in liver and serum cholesterol levels among all the bile acids tested, suggesting a potential mechanism for its preventative effect [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

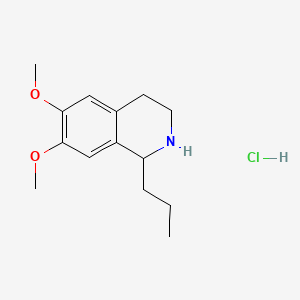

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)